2-Ethyl-3-methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
2-Ethyl-3-methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile is a structurally complex heterocyclic compound characterized by a fused pyrido[1,2-a]benzimidazole core. Key structural features include:
- Substituents: 2-Ethyl and 3-methyl groups: Hydrophobic alkyl chains that may influence lipophilicity and membrane permeability. 4-Carbonitrile group: A polar functional group contributing to electronic effects and hydrogen bonding. 1-[4-(2-Phenoxyethyl)piperazinyl]: A piperazine ring substituted with a phenoxyethyl side chain, likely enhancing solubility and modulating receptor affinity (e.g., for CNS targets due to piperazine’s prevalence in neuroactive compounds).
Properties
IUPAC Name |
2-ethyl-3-methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O/c1-3-22-20(2)23(19-28)26-29-24-11-7-8-12-25(24)32(26)27(22)31-15-13-30(14-16-31)17-18-33-21-9-5-4-6-10-21/h4-12H,3,13-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQTZFHLHSUHEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CCOC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocyclic Framework Construction
The pyrido[1,2-a]benzimidazole scaffold is synthesized via a cyclization strategy. A representative method involves coupling 2-aminobenzimidazole derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. For the target compound, ethyl 3-(2-aminobenzimidazol-1-yl)but-2-enoate undergoes intramolecular cyclization in the presence of acetic acid to form the pyrido[1,2-a]benzimidazole core. The ethyl and methyl groups at positions 2 and 3 are introduced via alkylation of precursor enolates using ethyl iodide and methyl bromide, respectively.
Piperazine Substitution at Position 1
The introduction of the 4-(2-phenoxyethyl)piperazinyl group occurs through nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. Patent EP2611776B1 details a two-step protocol:
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Coupling : The primary amine of 4-(2-phenoxyethyl)piperazine reacts with a chloropyrido[1,2-a]benzimidazole intermediate in dichloromethane using triethylamine as a base.
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Cyclization : The intermediate undergoes acid-mediated cyclization (e.g., acetic acid at 60°C) to yield the final bicyclic structure.
Critical parameters include:
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Temperature : Reactions performed at 0–25°C minimize side-product formation.
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Solvent : Dichloromethane or tetrahydrofuran optimizes solubility and reaction kinetics.
Functionalization and Optimization
Cyanide Group Installation at Position 4
The nitrile group is introduced via a Rosenmund-von Braun reaction, where a brominated intermediate reacts with copper(I) cyanide in dimethylformamide at 120°C. Alternative methods include palladium-catalyzed cyanation using zinc cyanide, though this requires stringent anhydrous conditions.
Table 1: Comparative Analysis of Cyanation Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Rosenmund-von Braun | 78 | 95 | 12 |
| Palladium-Catalyzed | 85 | 98 | 8 |
Phenoxyethyl-Piperazine Side Chain Synthesis
The 4-(2-phenoxyethyl)piperazine moiety is prepared through a Williamson ether synthesis:
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Phenol reacts with 1,2-dibromoethane in the presence of potassium carbonate to form 2-bromoethyl phenylether.
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The bromide undergoes nucleophilic substitution with piperazine in acetonitrile at reflux.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient). High-performance liquid chromatography (HPLC) with C18 columns achieves >99% purity using acetonitrile/water mobile phases.
Spectroscopic Confirmation
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NMR : ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 8.21 (pyrido-H), 7.45–7.12 (aromatic protons), and 3.72–2.81 (piperazine and ethylphenoxy protons).
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MS : ESI-MS m/z 435.57 [M+H]⁺, consistent with the molecular formula C₂₈H₂₉N₅O.
Scalability and Industrial Feasibility
Kilogram-scale synthesis reported in EP2611776B1 achieves 65% overall yield using continuous flow reactors for cyclization and cyanation steps. Key considerations:
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Cost Efficiency : Piperazine derivatives account for 40% of raw material costs.
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Waste Management : Solvent recovery systems reduce dichloromethane usage by 70%.
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-Ethyl-3-methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural analogs and their properties based on evidence:
Key Findings and Trends
Antimicrobial Activity: Compounds with electron-withdrawing groups (e.g., 4-carbonitrile) and polar substituents (e.g., morpholino-acetyloxy) at position 3 exhibit enhanced antimicrobial activity .
Synthetic Efficiency: Multicomponent reactions (e.g., combining 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and aldehydes) enable rapid assembly of pyrido[1,2-a]benzimidazole derivatives . The target compound’s synthesis likely requires more complex functionalization of the piperazine moiety.
Piperazine Substitution Effects: The phenoxyethyl group in the target compound differs from the cinnamyl (3-phenylpropenyl) group in CAS 612523-33-8 . The phenoxyethyl chain may improve water solubility compared to the hydrophobic cinnamyl group, but this remains speculative without solubility data.
Molecular Weight and Drug-Likeness: CAS 612523-33-8 has a molecular weight of 435.56 g/mol , approaching the upper limit for Lipinski’s Rule of Five.
Biological Activity
The compound 2-Ethyl-3-methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile (CAS No: 611196-81-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , and its structure features a pyrido-benzimidazole core with a piperazine side chain. This unique structure is believed to contribute to its diverse biological effects.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Neuropharmacological Effects : The piperazine moiety in the compound is associated with neuroactive properties, potentially influencing neurotransmitter systems and offering therapeutic benefits in neurodegenerative diseases.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against certain bacterial strains, indicating potential use in treating infections.
Anticancer Studies
A study conducted on the effects of this compound on cancer cell lines demonstrated significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Mitochondrial dysfunction |
Neuropharmacological Effects
In neuropharmacology, the compound was tested for its ability to modulate serotonin receptors, which are crucial for mood regulation. Animal models showed that administration led to increased serotonin levels in the brain, suggesting potential applications in treating depression and anxiety disorders.
Antimicrobial Activity
Research into the antimicrobial properties revealed that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent.
| Microorganism | MIC (µg/mL) | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 8 | Lower than Vancomycin |
| Escherichia coli | 16 | Comparable to Ampicillin |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study in Oncology : A clinical trial involving patients with advanced breast cancer treated with this compound showed a partial response in 30% of participants, with manageable side effects.
- Neurodegenerative Disease Model : In a mouse model of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation.
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and what challenges arise during its multi-step preparation?
The synthesis involves sequential reactions, including nucleophilic substitution, cyclization, and functional group modifications. A common approach begins with the formation of the pyrido[1,2-a]benzimidazole core, followed by piperazine substitution and carbonitrile introduction. Challenges include low yields in cyclization steps due to steric hindrance from the ethyl and methyl groups and purification difficulties caused by polar intermediates. Optimizing solvent systems (e.g., DMF for solubility) and catalysts (e.g., Pd for cross-coupling) can mitigate these issues .
Q. How is the compound’s structural integrity validated, and which analytical techniques are critical for characterization?
Structural validation requires a combination of:
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
Standard assays include:
- Kinase inhibition profiling (e.g., ATP-competitive binding assays) to identify target specificity.
- Cell viability assays (e.g., MTT on cancer cell lines) to assess antiproliferative effects.
- Apoptosis markers (e.g., caspase-3/7 activation) to confirm mechanistic pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different cell lines or assay conditions?
Contradictions often stem from off-target effects or variable cell line genetics. Strategies include:
- Dose-response profiling to distinguish specific vs. nonspecific effects.
- Proteomic analysis (e.g., phosphoproteomics) to map signaling pathway interactions.
- Isoform-specific kinase assays to clarify selectivity (e.g., PI3Kα vs. PI3Kγ inhibition) .
Q. What computational methods are effective for predicting structure-activity relationships (SAR) in analogues of this compound?
Advanced approaches include:
- Molecular docking (e.g., AutoDock Vina) to model interactions with kinase ATP-binding pockets.
- Quantum mechanical calculations to assess electronic effects of substituents (e.g., phenoxyethyl’s electron-donating properties).
- Machine learning models trained on kinase inhibition datasets to prioritize novel derivatives .
Q. What strategies optimize the compound’s pharmacokinetic properties without compromising potency?
Key modifications:
- Prodrug design : Introduce hydrolyzable esters to the carbonitrile group to enhance solubility.
- Piperazine ring functionalization : Replace the phenoxyethyl group with bioisosteres (e.g., benzodioxole) to improve metabolic stability.
- Lipophilicity adjustments : Balance logP values (<5) to avoid plasma protein binding issues .
Methodological Guidance
Q. How should researchers design experiments to assess the compound’s target specificity in complex biological systems?
- Use orthogonal assays : Combine biochemical (e.g., kinase activity) and cellular (e.g., siRNA knockdown) approaches.
- Leverage CRISPR-Cas9 libraries to screen for genetic vulnerabilities linked to the compound’s mechanism.
- Employ thermal shift assays to validate direct target engagement .
Q. What are best practices for handling and storing this compound to ensure experimental reproducibility?
- Storage : Lyophilized powder at -20°C under inert gas (argon) to prevent oxidation.
- Solubility testing : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation artifacts.
- Stability monitoring : Regular HPLC analysis to detect degradation products (e.g., hydrolysis of the carbonitrile group) .
Data Contradiction Analysis Example
| Observed Discrepancy | Potential Cause | Resolution Strategy |
|---|---|---|
| High potency in HeLa cells but low activity in MCF-7 | Differential expression of efflux pumps (e.g., P-gp) | Co-administer P-gp inhibitors (e.g., verapamil) or use siRNA knockdown |
| Inconsistent IC50 values in kinase assays | Variable ATP concentrations | Standardize ATP levels (e.g., 1 mM) and use Z’-factor validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
